(R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid, also known as a derivative of amino acids, features a unique structure that combines a benzyloxycarbonyl group with a methylamino group on a butanoic acid backbone. This compound is characterized by its chiral center, which contributes to its potential biological activity and specificity in interactions with biological systems. The presence of the benzyloxycarbonyl group enhances the stability and solubility of the compound, making it an interesting candidate for various chemical and pharmaceutical applications.
The chemical reactivity of (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid can be understood through several key reaction types:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties.
(R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid exhibits notable biological activities, particularly in the realm of medicinal chemistry. Its structure allows it to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may possess antimicrobial properties and could act as an inhibitor in certain biochemical pathways. The presence of the benzyloxycarbonyl group may also improve its pharmacokinetic properties, such as absorption and bioavailability.
Several synthesis methods have been developed for (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid:
The applications of (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid are diverse:
Interaction studies involving (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid focus on its binding affinity and specificity towards various biological targets. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to assess these interactions quantitatively. Initial findings indicate that this compound may selectively inhibit certain enzymes involved in metabolic pathways, highlighting its potential therapeutic relevance.
Several compounds share structural similarities with (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid, each exhibiting unique properties and activities:
Compound Name | Structure | Unique Features |
---|---|---|
1. L-Valine | Amino acid | Naturally occurring; essential for protein synthesis |
2. N-Boc-L-Valine | Protected amino acid | Increased stability; used in peptide synthesis |
3. L-Leucine | Amino acid | Branched-chain; important for muscle protein synthesis |
4. N-Acetyl-L-Valine | Acetylated amino acid | Enhanced solubility; used in drug formulations |
The uniqueness of (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid lies in its specific functional groups that provide enhanced biological activity and potential therapeutic applications not found in other similar compounds.
(R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid is a branched-chain amino acid derivative with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol. Its IUPAC name systematically describes its structure: a butanoic acid backbone substituted at the third carbon by a methylamino group protected by a benzyloxycarbonyl (Cbz) moiety. The stereochemistry at the third carbon is designated as R, indicating the spatial arrangement of substituents around this chiral center.
The compound’s structure can be dissected into three key components:
The CAS registry number 2171202-69-8 uniquely identifies this compound in chemical databases. Its SMILES notation, CC@HN(C)C(=O)OCC1=CC=CC=C1, encodes the stereochemistry and connectivity.
Feature | (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic Acid | (R)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid |
---|---|---|
Substituent at C3 | Methylamino group (-NH-CH₃) | Amino group (-NH₂) |
Molecular Formula | C₁₃H₁₇NO₄ | C₁₂H₁₅NO₄ |
CAS Number | 2171202-69-8 | 67843-72-5 |
Role in Synthesis | Advanced intermediates for modified peptides | Standard Cbz-protected amino acid |
Data derived from PubChem and AChemBlock entries.
The development of (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid is rooted in the evolution of protecting group strategies for amine functionalities. The benzyloxycarbonyl (Cbz) group, introduced by Leonidas Zervas and Max Bergmann in the 1930s, revolutionized peptide synthesis by enabling selective protection of amino groups. This innovation allowed controlled elongation of peptide chains without undesired side reactions, forming the basis of the Bergmann-Zervas carbobenzoxy method.
The methyl substitution on the amino group in this compound represents a later advancement, addressing limitations in steric hindrance and reactivity. By incorporating a methyl group, chemists achieved better control over regioselectivity in coupling reactions, particularly in synthesizing N-alkylated amino acids. For example, the methyl group’s electron-donating effects stabilize transition states during amide bond formation, enhancing yields in solid-phase peptide synthesis.
The R-configuration at the third carbon is critical for the compound’s interactions with biological systems. Chirality dictates molecular recognition by enzymes, receptors, and transporters, which are stereospecific. For instance, proteases and aminoacyl-tRNA synthetases exhibit preferential binding to specific enantiomers, making the (R)-form biologically active in contexts such as peptide mimicry.
In peptidomimetic drug design, the methyl group and Cbz protection enhance resistance to enzymatic degradation. The bulky Cbz group shields the amine from proteases, while the methyl group introduces conformational constraints that mimic natural peptide secondary structures. This is exemplified in studies where (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid was incorporated into opioid receptor ligands, improving their binding affinity and metabolic half-life.